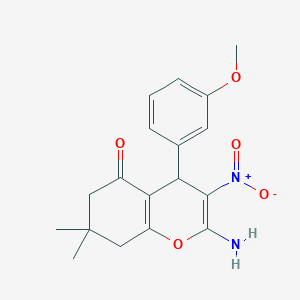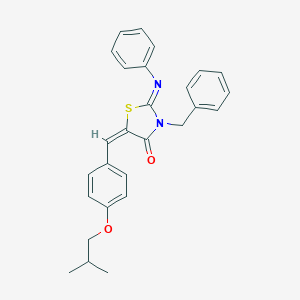![molecular formula C11H11N5O2S B388427 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B388427.png)
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a nitrophenyl group, and a prop-2-en-1-yl sulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves a multi-step process. One common method includes the reaction of 1-methyl-1H-tetrazole-5-thiol with (2E)-3-(4-nitrophenyl)prop-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted tetrazole compounds.
Aplicaciones Científicas De Investigación
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The tetrazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-METHYL-5-{[(2E)-3-(4-METHYLPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
- 1-METHYL-5-{[(2E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
- 1-METHYL-5-{[(2E)-3-(4-CHLOROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
Uniqueness
The uniqueness of 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for redox reactions, while the tetrazole ring provides stability and the ability to interact with various biological targets.
Propiedades
Fórmula molecular |
C11H11N5O2S |
|---|---|
Peso molecular |
277.3g/mol |
Nombre IUPAC |
1-methyl-5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyltetrazole |
InChI |
InChI=1S/C11H11N5O2S/c1-15-11(12-13-14-15)19-8-2-3-9-4-6-10(7-5-9)16(17)18/h2-7H,8H2,1H3/b3-2+ |
Clave InChI |
LRBYLQHHFWQXNZ-NSCUHMNNSA-N |
SMILES |
CN1C(=NN=N1)SCC=CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérico |
CN1C(=NN=N1)SC/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CN1C(=NN=N1)SCC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4,5-di(biphenyl-4-yl)-1H-imidazol-2-yl]phenol](/img/structure/B388345.png)
![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide](/img/structure/B388346.png)



![N-[(2Z)-4-(biphenyl-4-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B388352.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B388354.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-(4-{[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorophenyl)acetamide](/img/structure/B388355.png)

![3-Benzyl-2-(benzylimino)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidin-4-one](/img/structure/B388359.png)
![(4Z)-3-METHYL-1-(4-METHYLPHENYL)-4-[(NAPHTHALEN-1-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B388363.png)

![4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole](/img/structure/B388365.png)
![2-[[2-methoxy-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile](/img/structure/B388367.png)
